[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
The compound is a derivative of 1H-1,2,3-triazol-4-yl]methanol, which is a type of organic compound known as a triazole. Triazoles are five-membered rings that contain three nitrogen atoms and two carbon atoms . The 5-fluoro-2-methylphenyl group is a type of aromatic ring, which is a stable, planar ring of atoms that contains delocalized electrons .
Molecular Structure Analysis
The molecular structure of this compound would consist of a triazole ring attached to a methanol group and a 5-fluoro-2-methylphenyl group. The presence of the fluorine atom and the aromatic ring could have significant effects on the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and affect its reactivity. The methanol group could make the compound polar and increase its solubility in water .Scientific Research Applications
Synthesis and Structural Characterization
Catalyst-Free Synthesis
A methodology for the regioselective synthesis of triazol derivatives through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions has been developed, showcasing an efficient approach for creating triazolyl methanones (Moreno-Fuquen et al., 2019). This approach emphasizes the versatility and efficiency of producing triazolyl compounds, which could include derivatives similar to the compound of interest.
Crystal Structure Analysis
The synthesis and crystal structure of compounds related to have been extensively studied. For example, studies have detailed the molecular conformation and packing stabilized by intermolecular interactions, such as hydrogen bonding, which plays a crucial role in determining the physicochemical properties of these compounds (Dong & Huo, 2009).
Chemical Interactions and Theoretical Studies
- Theoretical Studies: Investigations include density functional theory (DFT) calculations to understand the prototropy process and Fries rearrangement mechanisms, providing insights into the molecular behavior and reaction pathways of triazolyl methanones (Moreno-Fuquen et al., 2019). Such studies are crucial for designing synthesis routes and understanding the chemical properties of compounds like .
Applications in Medicinal Chemistry
Anticancer Activity
Research on triazole derivatives, including structures similar to the compound of interest, has highlighted their potential in medicinal chemistry, particularly as anticancer agents. For instance, aziridine-1,2,3-triazole hybrid derivatives have been synthesized and evaluated for their anticancer activity, showing promise for further development in cancer treatment (Dong et al., 2017).
Antimicrobial Activity
The synthesis and evaluation of triazole compounds for antimicrobial activity have been reported, with some compounds showing significant inhibition of bacterial growth. This suggests a potential avenue for the development of new antimicrobial agents using triazole chemistry (Sunitha et al., 2017).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have demonstrated a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that [1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Related compounds have been shown to influence a broad range of biochemical pathways . For instance, indole derivatives have been found to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects suggest that this compound may induce changes at the molecular and cellular levels that contribute to these activities.
Properties
IUPAC Name |
[1-(5-fluoro-2-methylphenyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7-2-3-8(11)4-10(7)14-5-9(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYXACHTMUUFEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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